molecular formula C14H17N3O3S B2609512 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428356-75-5

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2609512
CAS No.: 1428356-75-5
M. Wt: 307.37
InChI Key: MVLOECOMPGVQRO-UHFFFAOYSA-N
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Description

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound characterized by its unique structure, which includes a nicotinonitrile core linked to a piperidine ring via an ether bond. The presence of a cyclopropylsulfonyl group on the piperidine ring adds to its chemical complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of appropriate amines with suitable electrophiles under controlled conditions.

  • Introduction of the Cyclopropylsulfonyl Group: : The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the cyclopropylsulfonyl group onto the piperidine ring.

  • Coupling with Nicotinonitrile: : The final step involves the coupling of the modified piperidine with nicotinonitrile. This is typically achieved through an etherification reaction, where the hydroxyl group on the piperidine reacts with the nicotinonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylsulfonyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine. Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nicotinonitrile moiety. Reagents such as sodium hydride or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or cyclopropylsulfonyl group.

    Reduction: Amino derivatives of the nicotinonitrile.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies are conducted to evaluate its efficacy and safety in treating various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways involved in cell signaling, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
  • **6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)benzene
  • **6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline

Uniqueness

Compared to similar compounds, 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to the presence of the nicotinonitrile moiety, which may confer unique biological activities and reactivity. Its specific combination of functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

6-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c15-9-11-1-4-14(16-10-11)20-12-5-7-17(8-6-12)21(18,19)13-2-3-13/h1,4,10,12-13H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOECOMPGVQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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